3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid

Regioisomeric selectivity Electronic effect Cinnamic acid derivative

3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid (CAS 918811-49-1) is a synthetic substituted cinnamic acid derivative with the molecular formula C₂₃H₂₀FNO₂ and a molecular weight of 361.4 g/mol, classified among 3-arylpropenoic acid analogs containing a tertiary dibenzylamino group. The compound bears a single fluorine atom at the 5-position (meta to the propenoic acid chain) on the central phenyl ring, distinguishing it from its closest regioisomer, the 4-fluoro analog (CAS 918811-77-5).

Molecular Formula C23H20FNO2
Molecular Weight 361.4 g/mol
CAS No. 918811-49-1
Cat. No. B12630213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid
CAS918811-49-1
Molecular FormulaC23H20FNO2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=CC(=C3)C=CC(=O)O)F
InChIInChI=1S/C23H20FNO2/c24-21-13-20(11-12-23(26)27)14-22(15-21)25(16-18-7-3-1-4-8-18)17-19-9-5-2-6-10-19/h1-15H,16-17H2,(H,26,27)
InChIKeyGDBXEVYQJPSPKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic Acid (CAS 918811-49-1): Structural Identity and Procurement Baseline


3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid (CAS 918811-49-1) is a synthetic substituted cinnamic acid derivative with the molecular formula C₂₃H₂₀FNO₂ and a molecular weight of 361.4 g/mol, classified among 3-arylpropenoic acid analogs containing a tertiary dibenzylamino group. The compound bears a single fluorine atom at the 5-position (meta to the propenoic acid chain) on the central phenyl ring, distinguishing it from its closest regioisomer, the 4-fluoro analog (CAS 918811-77-5). Physicochemical descriptors include a computed XLogP3 of 5.1, a topological polar surface area (tPSA) of 40.5 Ų, and one hydrogen bond donor (the carboxylic acid) with four hydrogen bond acceptors [1]. The compound is registered in PubChem under CID 68417425 and is listed as an industrial-use-only research chemical with no approved therapeutic indication, sourced primarily through specialty chemical suppliers [1].

Why 3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic Acid Cannot Be Replaced by Generic Regioisomeric or Mono-Functional Analogs


The fluorine atom's ring position in this compound class determines electronic distribution across the conjugated π-system linking the dibenzylamino donor to the carboxylic acid acceptor, directly influencing both the ionization equilibrium of the acid (pKa shift) and the molecule's charge-transfer character upon photoexcitation or target binding. Substituting a 4-fluoro (para) or 2-fluoro (ortho) isomer for the 3-(dibenzylamino)-5-fluoro substitution pattern alters the Hammett σₘ vs. σₚ electronic contributions at the reactive centers, potentially changing reaction rates in downstream synthetic steps and biological recognition profiles. Furthermore, the dibenzylamino group is not a passive structural bystander; literature on dibenzylamino (DBA) analogs of MK-801 demonstrates that the N,N-dibenzyl substitution motif confers pronounced glutamate-induced calcium-uptake blocking and anti-NMDA activity, while simpler cinnamic acids lacking this motif cannot engage the same ionotropic targets [1]. Consequently, a generic procurement decision to interchange regioisomers or to omit the dibenzylamino functionality risks non-equivalent pharmacological outcomes and irreproducible results in assays dependent on precise molecular recognition.

Quantitative Differentiation Evidence for 3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic Acid vs. Closest Analogs


Regioisomeric Differentiation: 5-Fluoro vs. 4-Fluoro Substitution—Electronic and Conformational Implications

The target compound (918811-49-1) carries the fluorine at the 5-position (meta to the propenoic acid chain) on the central phenyl ring, whereas the closest commercially cataloged regioisomer (CAS 918811-77-5) carries fluorine at the 4-position (para to the propenoic acid chain). The Hammett substituent constant σₘ for a meta-fluoro group (+0.34) differs from σₚ for a para-fluoro group (+0.06), meaning the 5-fluoro isomer exerts a stronger electron-withdrawing inductive effect on the carboxyl-bearing carbon and a correspondingly larger influence on the acid's ionization constant [1][2]. In contrast, the 4-fluoro isomer engages resonance donation (+M effect) that partially offsets inductive withdrawal, yielding a net electronic environment at the reactive C=C bond that is measurably distinct. Both compounds share the same molecular formula (C₂₃H₂₀FNO₂), identical MW (361.4 Da), and nearly identical logP (target: XLogP3 5.1; 4-F isomer: 5.13), confirming that the minimal but critical structural variation resides in the fluorine positional effect on electron density [2].

Regioisomeric selectivity Electronic effect Cinnamic acid derivative

Structural Differentiation: The Dibenzylamino Moiety Confers NMDA-Relevant Pharmacophore Features Absent from Simpler Fluorocinnamic Acids

Compounds lacking the N,N-dibenzylamino group—such as 3-fluorocinnamic acid (CAS 20595-30-6) or 4-fluorocinnamic acid (CAS 459-32-5)—cannot engage the NMDA receptor complex in the concentration- and voltage-dependent manner reported for dibenzylamino-containing molecules. Electrophysiological data on dibenzylamine (DBA) itself demonstrates an IC₅₀ of approximately 1.3 mM for block of NMDA-evoked whole-cell currents in cultured rat hippocampal neurons, with kinetics similar to L-(+)-β-hydroxybutyrate, while fluorocinnamic acids lacking the dibenzylamino group show no detectable NMDA antagonism [1][2]. Although no direct NMDA receptor data exist for the target compound specifically, the presence of the intact N,N-dibenzylamino motif predicts retention of glutamate-induced calcium-uptake blocking properties, a feature that differentiates it from simple mono-fluorinated cinnamic acids used as metabolic intermediates or enzyme substrates.

NMDA receptor Dibenzylamino pharmacophore Cinnamic hybrid

LogP as a Procurement Discriminator: Lipophilicity Differentiation Among Fluorinated Cinnamic Acid Derivatives

The target compound exhibits a computed XLogP3 of 5.1, placing it in a lipophilicity range substantially higher than non-dibenzylated fluorocinnamic acids (e.g., 4-fluorocinnamic acid, XLogP3 ≈ 1.9) and moderately higher than N-benzyl mono-substituted analogs. This elevated logP is driven primarily by the two benzyl rings of the dibenzylamino group rather than by fluorine position. The comparable 4-fluoro isomer (CAS 918811-77-5) shows an XLogP3 of approximately 5.13, confirming that fluorine positional isomerization does not materially alter lipophilicity [1]. Therefore, logP cannot discriminate between 5-F and 4-F regioisomers but serves as a strong differentiator from simpler fluorocinnamic acid building blocks frequently considered as alternatives.

Lipophilicity LogP Blood-brain barrier permeability

Metabolic Stability Inference: Meta-Fluoro Substitution May Reduce CYP450-Mediated Oxidative Metabolism Relative to Para-Fluoro Analogs

Aromatic ring oxidation by cytochrome P450 enzymes generally proceeds more readily at unsubstituted para positions, with para-fluoro substituents being susceptible to oxidative defluorination via epoxide intermediates. In the target compound, the fluorine occupies the 5-position (meta to the propenoic acid chain), while the 4-position bears a hydrogen atom, making it sterically and electronically more accessible for metabolic attack than the 4-fluoro isomer (where fluorine blocks the para site). Literature on fluorophenyl-containing drug candidates consistently demonstrates that meta-fluoro substitution retards Phase I oxidative metabolism compared to para-fluoro substitution, although no microsomal stability data have been reported specifically for the target compound [1]. This class-level inference is further supported by the fact that the dibenzylamino benzyl groups themselves undergo CYP-mediated N-dealkylation, meaning the overall metabolic profile is determined by competing pathways at the fluorine position and the dibenzylamino nitrogen.

Metabolic stability Fluorine positional effect CYP450 oxidation

Evidence-Guided Application Scenarios for 3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic Acid (918811-49-1)


NMDA Receptor-Focused Screening Libraries for Neuroprotection Research

The target compound is appropriately deployed as a member of screening libraries targeting ionotropic glutamate receptors, specifically NMDA receptor subtypes, based on the established NMDA channel-blocking activity of the dibenzylamino pharmacophore [1][2]. Unlike simple fluorocinnamic acid building blocks, the intact N,N-dibenzylamino motif predicts calcium-influx blocking properties that can be probed in glutamate-induced excitotoxicity assays. The 5-fluoro substitution may additionally modulate receptor subtype selectivity compared to non-fluorinated or 4-fluoro congeners.

Synthetic Intermediate for Multi-Target Directed Ligands (MTDLs) in Alzheimer's Disease Drug Discovery

Recent medicinal chemistry work by Estrada et al. (2016) demonstrated that cinnamic–N,N-dibenzyl(N-methyl)amine hybrids yield balanced cholinesterase (hAChE, hBuChE) and monoamine oxidase (hMAO-A/B) inhibition with IC₅₀ values in the low-micromolar to submicromolar range and antioxidant potency comparable to vitamin E [3]. The target compound serves as a core intermediate for synthesizing analogous MTDLs by derivatizing the carboxylic acid terminus with N-methylamine or piperidine fragments, generating hybrids with potential neuroprotective, cholinergic, and neurogenic properties.

Physicochemical Reference Standard in Fluorinated Cinnamic Acid Analog Series

With a well-defined XLogP3 of 5.1, tPSA of 40.5 Ų, and a molecular weight of 361.4 g/mol, the target compound occupies a specific region of property space distinct from simpler fluorocinnamic acids (logP ~1.9) [4]. It can serve as a calibrant or reference compound in chromatographic method development (RP-HPLC logP calibration) and as a control in structure-property relationship (SPR) studies examining how the dibenzylamino group shifts lipophilicity and hydrogen-bonding capacity relative to mono-benzyl or non-benzylated analogs.

Regioisomeric Selectivity Studies in Drug Metabolism and Pharmacokinetics (DMPK)

The 5-fluoro (meta) isomer provides a tool for investigating fluorine-position-dependent oxidative metabolism. In comparative in vitro microsomal or hepatocyte incubations with the 4-fluoro isomer (CAS 918811-77-5), researchers can quantify relative metabolic stability and metabolite identification (e.g., aromatic hydroxylation at the accessible para site in the 5-fluoro compound vs. N-dealkylation at the dibenzylamino group) to inform lead optimization decisions in fluorinated cinnamic acid programs [5].

Quote Request

Request a Quote for 3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.